

Borussertib: A Deep Dive into the Covalent-Allosteric Inhibition of AKT

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Compound of Interest

Compound Name: *Borussertib*

Cat. No.: *B606317*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of **Borussertib**, a first-in-class covalent-allosteric inhibitor of the protein kinase AKT. **Borussertib** presents a novel approach to targeting the PI3K/AKT/mTOR signaling pathway, a critical axis frequently dysregulated in cancer. This document provides a comprehensive overview of its biochemical and cellular activity, the structural basis of its inhibitory action, and detailed methodologies from key preclinical studies, designed to inform and empower further research and development in this area.

Core Mechanism of Action: Covalent-Allosteric Inhibition

Borussertib distinguishes itself from traditional ATP-competitive and other allosteric AKT inhibitors through its unique covalent-allosteric mechanism. It irreversibly binds to the protein kinase AKT, stabilizing an inactive conformation and leading to potent and sustained inhibition of its downstream signaling.

Molecular Targeting and Binding:

Borussertib specifically targets a pocket located between the pleckstrin homology (PH) and kinase domains of AKT.^{[1][2]} It forms a covalent bond with cysteine residues Cys296 and Cys310 within this pocket through a Michael addition reaction.^{[2][3][4]} This covalent interaction

locks the kinase in an inactive "PH-in" conformation, where the ATP-binding site is structurally blocked, preventing kinase activation.[\[1\]\[5\]](#) The crystal structure of **Borussertib** in complex with AKT1 has provided critical insights into this unique binding mode.[\[6\]\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data on **Borussertib**'s potency and cellular activity.

Table 1: Biochemical Potency of **Borussertib** against Wild-Type AKT

Parameter	Value	Reference(s)
IC50	0.8 nM	[3][8]
Ki	2.2 nM	[3][8]

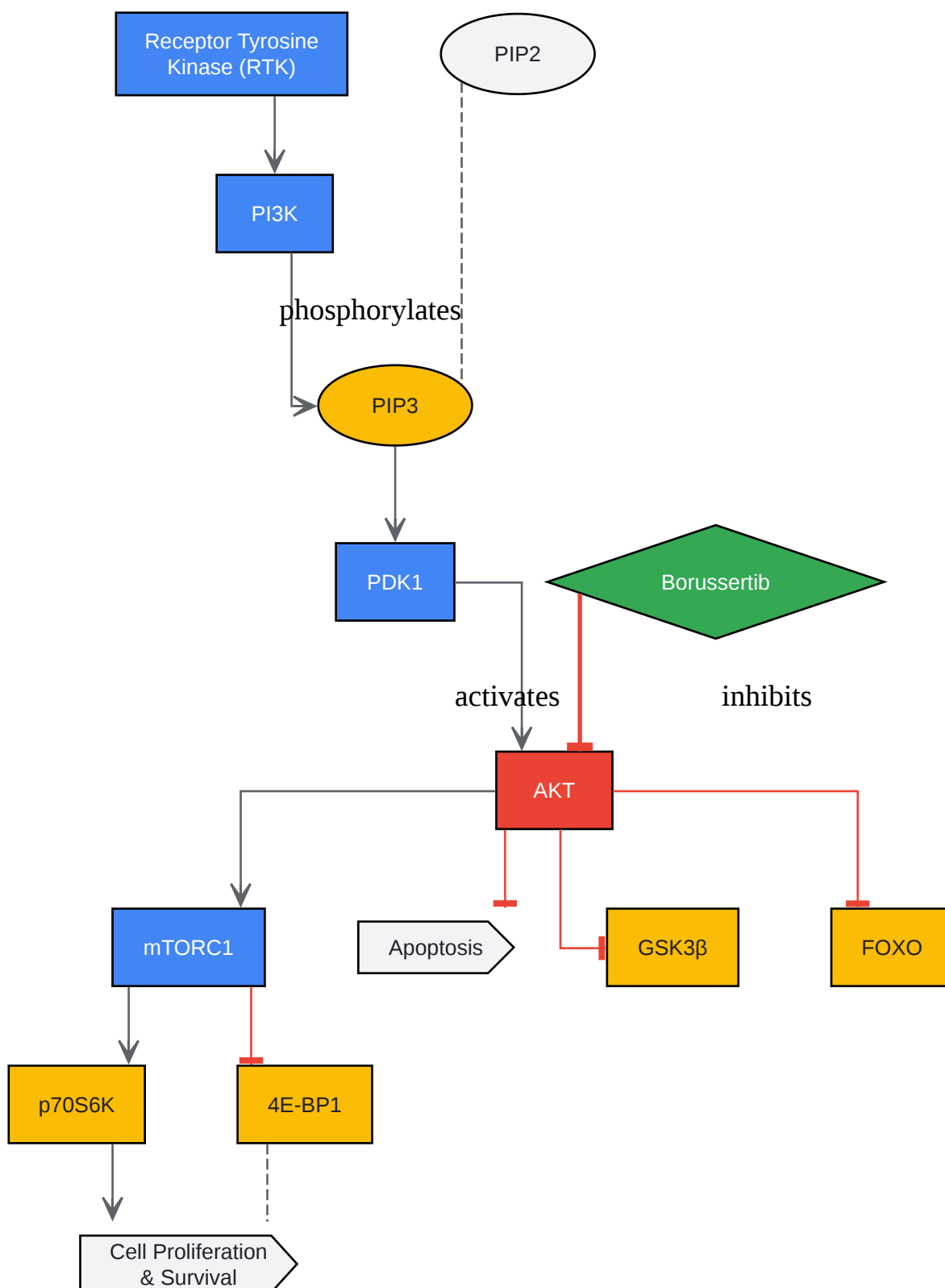
Table 2: Cellular Activity (EC50) of **Borussertib** in Various Cancer Cell Lines

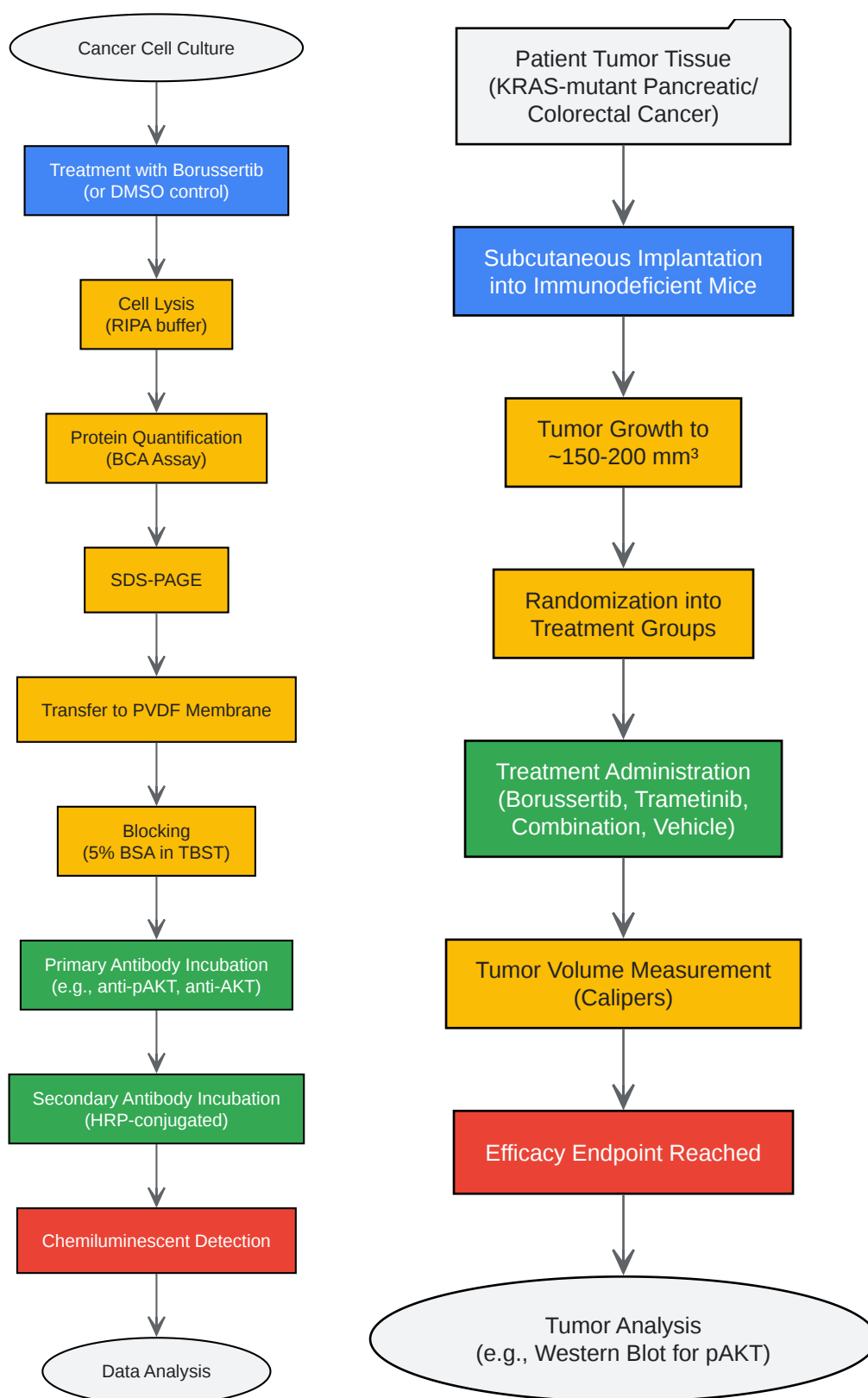
Cell Line	Cancer Type	EC50 (nM)	Reference(s)
AN3CA	Endometrial	191	[3][5]
T47D	Breast	48	[3][5]
ZR-75-1	Breast	5	[3][5]
MCF-7	Breast	277	[3][5]
BT-474	Breast	373	[3][5]
KU-19-19	Bladder	7770	[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Borussertib** and the workflows of pivotal experiments.

Signaling Pathway





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